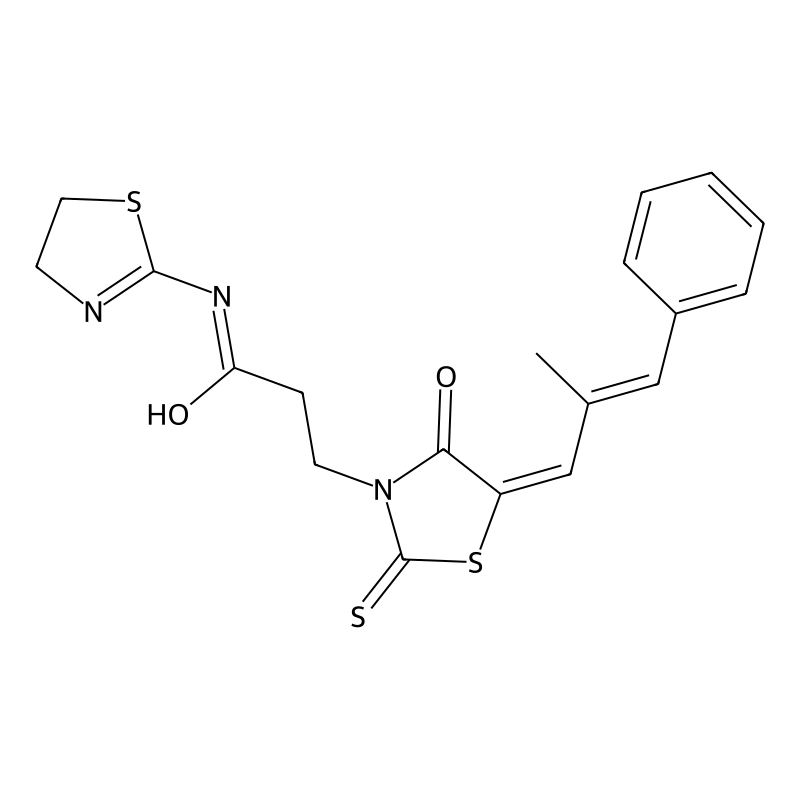

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound characterized by its unique thiazole and thiazolidine structures. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to its potential biological activity. The presence of multiple functional groups, including an amide and a conjugated enone system, suggests that this compound may exhibit diverse chemical reactivity and biological properties.

- Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Condensation Reactions: The amide group can undergo condensation with various aldehydes or ketones to form new compounds.

- Reduction Reactions: The double bond in the enone system can be reduced to yield saturated derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing thiazole and thiazolidine moieties often exhibit significant biological activities, including:

- Antimicrobial Activity: Many thiazole derivatives have shown effectiveness against bacterial and fungal strains.

- Antitumor Properties: Some studies suggest that similar compounds may inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Thiazole derivatives are also being explored for their potential to reduce inflammation.

The specific biological activity of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide remains to be thoroughly investigated.

The synthesis of this compound may involve several steps, typically starting from simpler thiazole derivatives. Potential synthetic routes include:

- Formation of the Thiazole Ring: This could be achieved through cyclization reactions involving appropriate thioketones and amines.

- Construction of the Thiazolidine Framework: This may involve the reaction of thiazole derivatives with aldehydes or ketones followed by cyclization.

- Final Assembly: The final compound can be synthesized by coupling the thiazolidine derivative with the appropriate propanamide structure.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-[(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has potential applications in:

- Pharmaceutical Development: Due to its possible biological activities, it could serve as a lead compound for drug development.

- Agricultural Chemicals: If shown to possess antimicrobial properties, it may find use in crop protection products.

- Biochemical Research: Its unique structure makes it a candidate for studies exploring enzyme inhibition or receptor binding.

Interaction studies are crucial for understanding how this compound interacts at the molecular level with biological targets. Potential areas of investigation include:

- Protein Binding Studies: Assessing how well the compound binds to specific proteins associated with disease pathways.

- Enzyme Inhibition Assays: Evaluating whether the compound inhibits key enzymes involved in metabolic processes or disease progression.

- Cell Culture Studies: Testing the compound's effects on various cell lines to determine cytotoxicity and therapeutic potential.

Similar compounds include those containing thiazole or thiazolidine rings with varying substituents. Here are some notable examples:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(4,5-dihydrothiazol-2-yl)pyridinamine | Structure | Antimicrobial |

| 2-(4-Oxo-thiazolyl)phenylurea | Structure | Antitumor |

| N-(4-Methoxy-thiazolyl)acetamide | Structure | Anti-inflammatory |

These compounds share structural similarities but differ in their substituents and consequent biological activities, highlighting the uniqueness of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3-[...].